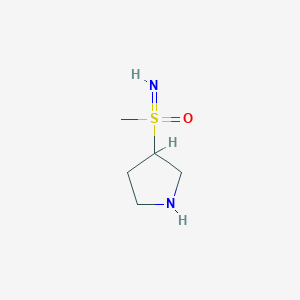
Benzyl 3-chloroazetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 3-chloroazetidine-1-carboxylate: is a chemical compound belonging to the azetidine class, which is characterized by a four-membered nitrogen-containing ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-chloroazetidine-1-carboxylate typically involves the reaction of azetidine derivatives with benzyl chloroformate. One common method includes the protection of the amine group in azetidine with benzyl chloroformate under basic conditions, followed by chlorination at the 3-position using reagents like thionyl chloride or phosphorus pentachloride .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This might include continuous flow reactors and automated systems to control temperature and reagent addition precisely .
Análisis De Reacciones Químicas
Types of Reactions: Benzyl 3-chloroazetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Ring-Opening Reactions: Due to the strained nature of the azetidine ring, it can undergo ring-opening reactions under acidic or basic conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
- Substituted azetidines
- Amines
- Oxides
Aplicaciones Científicas De Investigación
Benzyl 3-chloroazetidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive molecules, including potential pharmaceuticals.
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Catalysis: Employed in catalytic processes such as Suzuki and Sonogashira couplings.
Material Science: Investigated for its potential use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of Benzyl 3-chloroazetidine-1-carboxylate is primarily related to its ability to undergo nucleophilic substitution reactions. The chlorine atom at the 3-position is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in the synthesis of various derivatives, which can interact with biological targets through different pathways .
Comparación Con Compuestos Similares
- Benzyl 3-iodoazetidine-1-carboxylate
- Benzyl 3-bromoazetidine-1-carboxylate
- Benzyl 3-fluoroazetidine-1-carboxylate
Uniqueness: Benzyl 3-chloroazetidine-1-carboxylate is unique due to its specific reactivity profile. The chlorine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis. In comparison, the iodo and bromo analogs are more reactive but less stable, while the fluoro analog is more stable but less reactive .
Propiedades
Fórmula molecular |
C11H12ClNO2 |
|---|---|
Peso molecular |
225.67 g/mol |
Nombre IUPAC |
benzyl 3-chloroazetidine-1-carboxylate |
InChI |
InChI=1S/C11H12ClNO2/c12-10-6-13(7-10)11(14)15-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
Clave InChI |
NVIJLMDDSONZDX-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1C(=O)OCC2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



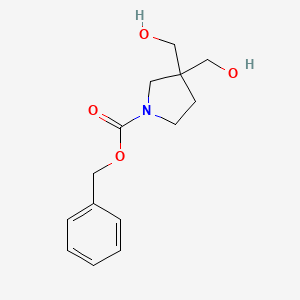
![2-(3-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}oxetan-3-yl)acetic acid](/img/structure/B15303644.png)


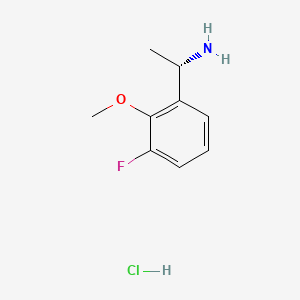
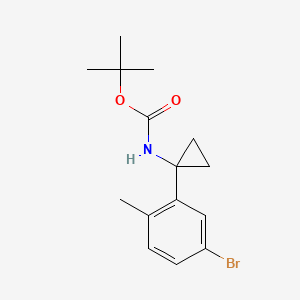
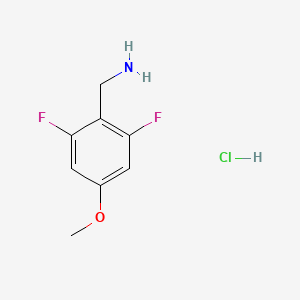
![(5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)-carbamic acid tert-butyl ester](/img/structure/B15303696.png)
![4-Ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B15303703.png)

![5,5-Dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid](/img/structure/B15303719.png)
